

(R)-VT104: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-VT104
Cat. No.: B10823716

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VT104 is a potent, orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.^{[1][2][3]} As a pan-TEAD inhibitor, it disrupts the interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which are the downstream effectors of the Hippo signaling pathway.^{[2][3][4]} This inhibition is achieved by blocking the auto-palmitoylation of TEADs, a critical post-translational modification for their function.^{[2][3][4]} Dysregulation of the Hippo pathway is implicated in various cancers, making **(R)-VT104** a valuable tool for cancer research and a potential therapeutic agent.^{[5][6][7]} This technical guide provides an in-depth overview of the chemical properties, solubility, and mechanism of action of **(R)-VT104**.

Chemical Properties

(R)-VT104 is a white to off-white solid powder.^[8] Its chemical structure and key identifying information are detailed below.

Property	Value
IUPAC Name	N-[(1S)-1-(2-Pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxamide
Molecular Formula	C ₂₅ H ₁₉ F ₃ N ₂ O ^{[2][8]}
Molecular Weight	420.43 g/mol ^{[2][3]}
CAS Number	2417718-26-2 (for R-isomer)
Appearance	White to off-white solid powder ^[8]
Purity	≥98% (HPLC)

Solubility

The solubility of **(R)-VT104** has been determined in several common laboratory solvents. It exhibits good solubility in organic solvents like DMSO and ethanol but is insoluble in water.^[2] The varying solubility values reported in DMSO may be attributed to different experimental conditions, such as temperature and the use of techniques like sonication to aid dissolution.^[3]

Solvent	Concentration
DMSO	10 mM
30 mg/mL (71.36 mM) ^[3]	
42.04 mg/mL (100 mM)	
84 mg/mL (~199.8 mM) ^[2]	
Ethanol	21.02 mg/mL (50 mM)
84 mg/mL ^[2]	
Water	Insoluble ^[2]

Experimental Protocols

General Protocol for Determining Solubility

While specific experimental details for **(R)-VT104** are not publicly available, a general kinetic solubility assay protocol, commonly used in drug discovery, is outlined below. This method typically involves preparing a concentrated stock solution in DMSO, followed by serial dilutions into an aqueous buffer to determine the concentration at which precipitation occurs.

Materials:

- **(R)-VT104**
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates
- Automated liquid handler
- Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **(R)-VT104** in 100% DMSO.
- Serial Dilutions: In a 96-well plate, perform serial dilutions of the **(R)-VT104** stock solution with DMSO to create a range of concentrations.
- Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
- Measurement:
 - Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

- UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where **(R)-VT104** has maximum absorbance.

In Vivo Formulation Preparation

A general method for preparing an in vivo formulation for oral administration is as follows. Specific ratios may need to be optimized depending on the desired final concentration and vehicle composition.

Materials:

- **(R)-VT104**
- DMSO
- PEG300
- Tween 80
- Sterile water or saline

Procedure:

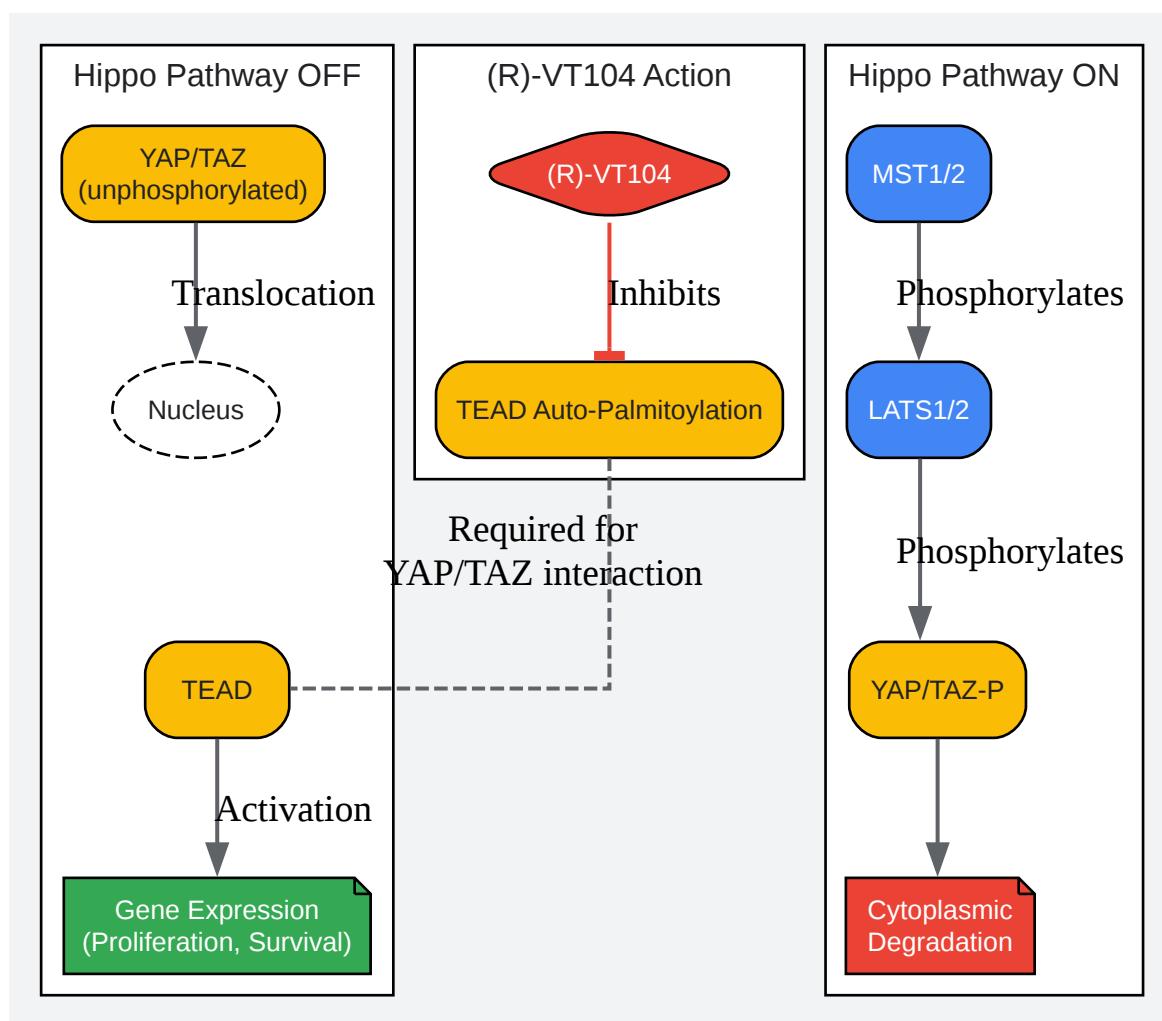
- Dissolve the required amount of **(R)-VT104** in DMSO to create a concentrated stock solution.
- Add PEG300 to the DMSO stock solution and mix until clear.
- Add Tween 80 to the mixture and mix until clear.
- Finally, add sterile water or saline to the desired final volume and mix thoroughly. The solution should be prepared fresh for immediate use.

Mechanism of Action: Hippo Signaling Pathway

(R)-VT104 exerts its biological effects by targeting the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[5][6][7] In a simplified view, when the Hippo pathway is "on," a kinase cascade leads to the phosphorylation of the transcriptional co-

activators YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and proliferation.

(R)-VT104 acts by inhibiting the auto-palmitoylation of TEAD proteins. This lipid modification is essential for the stable interaction between TEAD and YAP/TAZ. By preventing palmitoylation, **(R)-VT104** disrupts the formation of the TEAD-YAP/TAZ transcriptional complex, thereby inhibiting the expression of downstream target genes.

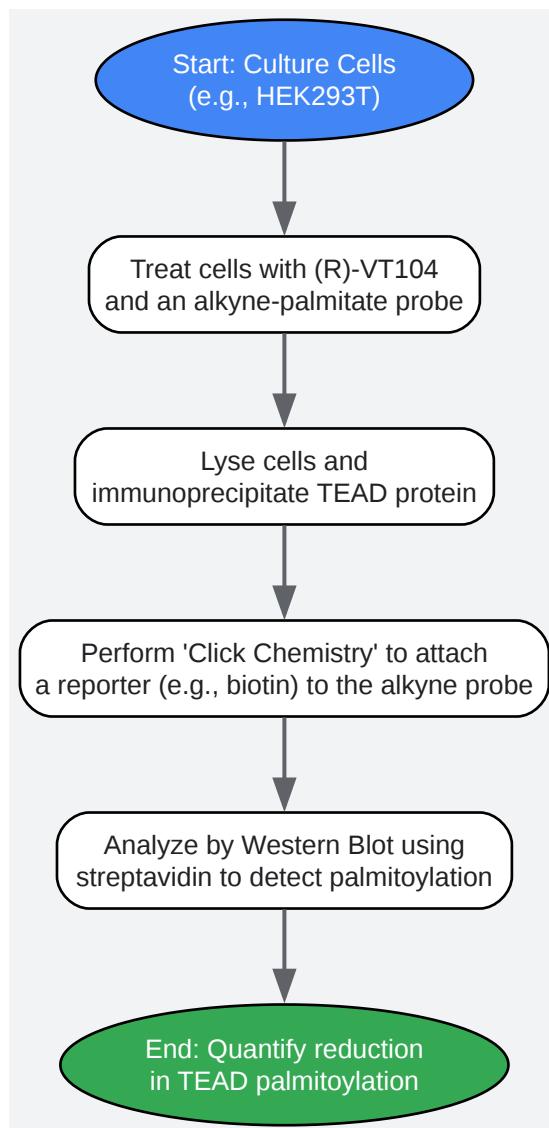


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Caption: The Hippo Signaling Pathway and the inhibitory action of **(R)-VT104**.

Experimental Workflow: TEAD Palmitoylation Assay

A common method to assess the effect of **(R)-VT104** on TEAD palmitoylation is a cell-based assay using a chemical reporter.



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Caption: A typical workflow for a cell-based TEAD palmitoylation assay.

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